2,5-Dimethylphenyl 4-methoxybenzoate
Description
2,5-Dimethylphenyl 4-methoxybenzoate (CAS No. 618443-32-6) is an aromatic ester with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.304 g/mol. Its structure comprises a 2,5-dimethylphenyl group esterified to a 4-methoxybenzoic acid moiety. The 2,5-dimethyl substitution on the phenyl ring introduces steric effects, while the 4-methoxy group on the benzoate moiety contributes electron-donating properties via resonance (+M effect). This compound is of interest in organic synthesis and agrochemical research due to its structural features, which may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-11-4-5-12(2)15(10-11)19-16(17)13-6-8-14(18-3)9-7-13/h4-10H,1-3H3 |
InChI Key |
GVKHOOLEEJKREZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog is 2,5-Dimethylphenyl 3,4,5-trimethoxybenzoate (CAS No. 497059-41-3, molecular formula C₁₈H₂₀O₅, molecular weight 316.357 g/mol). Key differences include:
| Property | 2,5-Dimethylphenyl 4-Methoxybenzoate | 2,5-Dimethylphenyl 3,4,5-Trimethoxybenzoate |
|---|---|---|
| Molecular Weight | 256.304 g/mol | 316.357 g/mol |
| Substituents | 4-methoxy (benzoate) | 3,4,5-trimethoxy (benzoate) |
| Electronic Effects | Single electron-donating group | Three electron-donating groups |
| Lipophilicity (logP) | Moderate (estimated) | Higher (estimated due to increased methoxy groups) |
The steric bulk of the 3,4,5-trimethoxy arrangement may also hinder interactions with biological targets compared to the less substituted 4-methoxy derivative .
Comparison with Carboxamide Derivatives
Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ) reveals that substituent position and electronic properties critically influence activity. For example:
- Electron-withdrawing groups (e.g., fluorine in N-(2,5-difluorophenyl) derivatives) enhance photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) .
- Lipophilicity correlates with PET-inhibiting efficacy, as hydrophobic groups improve membrane penetration .
However, the ester’s 4-methoxy group (electron-donating) contrasts with the electron-withdrawing substituents in active carboxamides, suggesting divergent mechanisms of action. This highlights the importance of functional group selection in designing bioactive molecules .
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